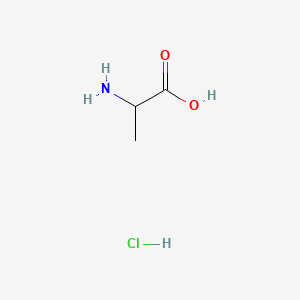

Aminopropionate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminopropionate hydrochloride, also known as Methyl 3-aminopropionate hydrochloride, is a chemical compound with the linear formula: NH2CH2CH2COOCH3 · HCl . It has a molecular weight of 139.58 .

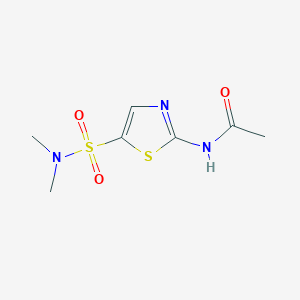

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl.COC(=O)CCN . This indicates that the molecule consists of a chloride ion (Cl), a methoxy group (COC), a carbonyl group (=O), a propyl group (CC), and an amine group (N).Applications De Recherche Scientifique

Hypotensive Properties

Aminopropionate hydrochloride derivatives, specifically substituted methyl 3-aminopropionates and 3-aminopropionohydroxamic acids, have been researched for their potential in lowering blood pressure in rats. These compounds exhibited short-duration hypotensive properties, indicating a potential area of therapeutic research (Biggs, Coutts, Selley, & Towill, 1972).

Role in Polymer Synthesis

N,N-di(2-hydroxyethyl)-3-aminopropionic acid, a derivative of aminopropionate, has been used in the synthesis of polyesters containing amino acid moieties. This research underlines the compound's utility in creating polymers with specific functional groups, which can have various industrial applications (Wang & Nakamura, 1994).

Antitumor Activity

Mimosine hydrochloride, closely related to aminopropionate, has shown significant inhibition of B16 melanoma in mice. This research suggests the potential of aminopropionate derivatives in cancer therapy, especially in the context of melanoma treatment (Khwaja, Hall, & Sheikh, 1976).

Biotechnological Production

β-Alanine (3-aminopropionic acid), a naturally occurring β-type amino acid, has garnered interest for its role as a precursor in various industrial chemicals. Its biotechnological production is being explored as an alternative to chemical methods, especially with the growing focus on sustainability and environmental concerns (Wang, Mao, Wang, Ma, & Chen, 2021).

Synthesis of Cyclic Peptides

This compound compounds have been involved in the synthesis of cyclic peptides. These peptides have potential applications as therapeutic agents and research tools, and the incorporation of aminopropionate derivatives can enhance their membrane permeability and efficacy (Qian, Liu, Liu, Briesewitz, Barrios, Jhiang, & Pei, 2013).

Mécanisme D'action

Target of Action

Aminopropionate hydrochloride, also known as Ethyl 3-aminopropionate hydrochloride, is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is converted to pyruvate which is a key player in the gluconeogenesis pathway in the liver .

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

This compound, being an alanine derivative, is likely involved in the biochemical pathways of alanine. Alanine is formed via biosynthetic pathways that are ubiquitous across most forms of life. Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Pharmacokinetics

It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

As an alanine derivative, it may influence various physiological processes such as the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Propriétés

IUPAC Name |

2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYVXUGGBVATGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2476614.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2476617.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2476619.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine](/img/structure/B2476620.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476627.png)

![4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid](/img/structure/B2476629.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2476636.png)